molecular formula C21H24N4O4S3 B2942267 4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)butanamide CAS No. 612802-48-9

4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B2942267
CAS No.: 612802-48-9
M. Wt: 492.63
InChI Key: GPFPSYCBGSQWIW-UHFFFAOYSA-N
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Description

4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C21H24N4O4S3 and its molecular weight is 492.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of various heterocyclic compounds, including derivatives of the mentioned compound. These studies often involve the development of novel synthetic routes or the investigation of the chemical properties and stability of these compounds. For instance, the synthesis of aromatic polyimides derived from thiophenyl-substituted benzidines has been reported, highlighting their high refractive indices and small birefringence, indicating potential applications in materials science (Tapaswi et al., 2015).

Biological Activities

Several studies have focused on evaluating the biological activities of these compounds, including their antimicrobial, antifungal, and potential antitumor properties. For example, compounds synthesized from pyrimidine derivatives have been tested for their antimicrobial activity against various bacteria and fungi, showing promise for future pharmaceutical applications (Sarvaiya et al., 2019).

Pharmacological Applications

Research into the pharmacological applications of these compounds includes studies on their potential as dual inhibitors of key enzymes, suggesting their utility in designing new therapeutic agents. For instance, a study reported the synthesis of analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy (Gangjee et al., 2008).

Chemical and Physical Properties

Investigations into the chemical and physical properties of these compounds contribute to understanding their stability, reactivity, and potential for various applications. For example, the study of crystal structures and fluorescent properties of new sulfanilamide Schiff-base compounds provides insights into their potential use in materials science and sensor technology (Tang et al., 2010).

Properties

IUPAC Name

4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S3/c1-25-20(27)18-15-5-2-3-6-16(15)31-19(18)24-21(25)30-12-4-7-17(26)23-13-8-10-14(11-9-13)32(22,28)29/h8-11H,2-7,12H2,1H3,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFPSYCBGSQWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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